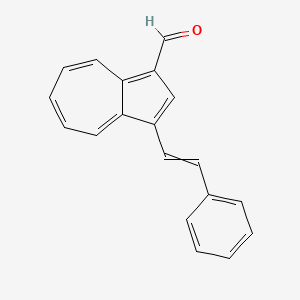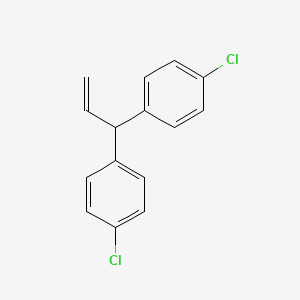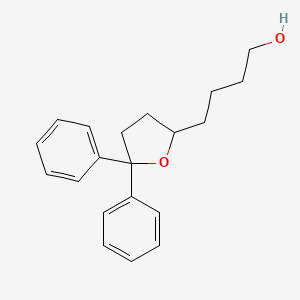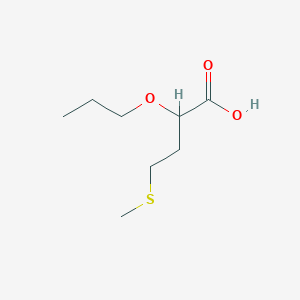
Chromium--polonium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–polonium (1/1) is a compound consisting of one atom of chromium and one atom of polonium Chromium is a transition metal known for its high corrosion resistance and hardness, while polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chromium–polonium (1/1) can be achieved through a direct combination of chromium and polonium under controlled conditions. This typically involves heating the elements in a vacuum or inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as:
Cr+Po→CrPo
Industrial Production Methods
Industrial production of chromium–polonium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be carried out in specialized facilities equipped to handle radioactive materials. The process involves the reduction of polonium compounds with chromium in a high-temperature furnace, followed by purification and isolation of the desired compound.
化学反応の分析
Types of Reactions
Chromium–polonium (1/1) undergoes various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states, while polonium can form oxides.
Reduction: Polonium can be reduced to lower oxidation states, while chromium can act as a reducing agent.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and other halogens can oxidize chromium–polonium (1/1).
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can reduce the compound.
Acids and Bases: The compound can react with strong acids and bases, leading to the formation of various salts and complexes.
Major Products Formed
Oxides: Chromium oxide and polonium oxide.
Salts: Various chromium and polonium salts depending on the reagents used.
科学的研究の応用
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Biology: Studied for its effects on biological systems, particularly its radiotoxicity.
Medicine: Investigated for potential use in targeted radiotherapy for cancer treatment.
作用機序
The mechanism of action of chromium–polonium (1/1) involves its interaction with molecular targets and pathways in biological systems. Polonium’s radioactivity leads to the emission of alpha particles, which can cause significant damage to cellular structures and DNA. Chromium can interact with various enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Chromium–selenium (1/1): Similar in structure but with selenium instead of polonium.
Chromium–tellurium (1/1): Contains tellurium, another group 16 element.
Chromium–sulfur (1/1): Contains sulfur, a lighter group 16 element.
Uniqueness
Chromium–polonium (1/1) is unique due to the presence of polonium, which imparts significant radiotoxicity and unique chemical properties
特性
CAS番号 |
685905-93-5 |
|---|---|
分子式 |
CrPo |
分子量 |
260.979 g/mol |
IUPAC名 |
chromium;polonium |
InChI |
InChI=1S/Cr.Po |
InChIキー |
RMXVIUUFSZPCLN-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Po] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
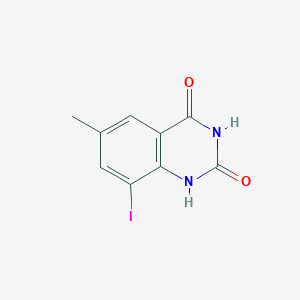


![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
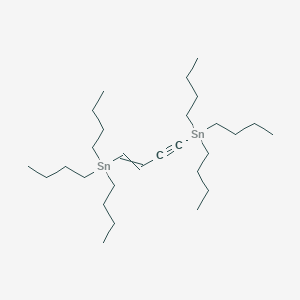
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
